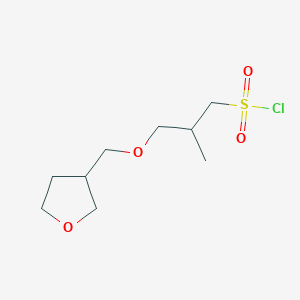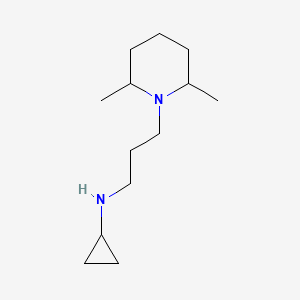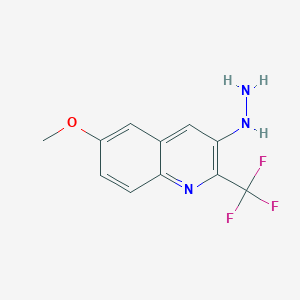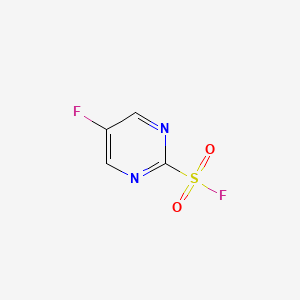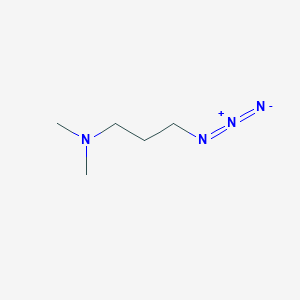
(3-Azidopropyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Azidopropyl)dimethylamine is an organic compound with the molecular formula C5H12N4 It is a derivative of dimethylamine, where the hydrogen atoms on the nitrogen are replaced by a propyl chain with an azide group at the terminal position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidopropyl)dimethylamine typically involves the reaction of 3-chloropropylamine with sodium azide in the presence of a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product. The general reaction scheme is as follows:
Cl-(CH2)3NH2+NaN3→N3-(CH2)3NH2+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Azidopropyl)dimethylamine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Various substituted amines or thiols.
Reduction: (3-Aminopropyl)dimethylamine.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Azidopropyl)dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, improving product quality and efficiency.
Wirkmechanismus
The mechanism of action of (3-Azidopropyl)dimethylamine largely depends on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the azide group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the azide group is converted to an amine group through the transfer of electrons from the reducing agent. In cycloaddition reactions, the azide group forms a triazole ring through a concerted mechanism involving the formation of a 1,3-dipole intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen.
(3-Aminopropyl)dimethylamine: Similar structure but with an amine group instead of an azide group.
Trimethylamine: An amine with three methyl groups attached to the nitrogen.
Uniqueness
(3-Azidopropyl)dimethylamine is unique due to the presence of the azide group, which imparts distinct reactivity compared to other amines. The azide group allows for participation in cycloaddition reactions, which are not possible with simple amines like dimethylamine or trimethylamine .
Eigenschaften
Molekularformel |
C5H12N4 |
|---|---|
Molekulargewicht |
128.18 g/mol |
IUPAC-Name |
3-azido-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C5H12N4/c1-9(2)5-3-4-7-8-6/h3-5H2,1-2H3 |
InChI-Schlüssel |
UGCQSNBUMGFAFD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


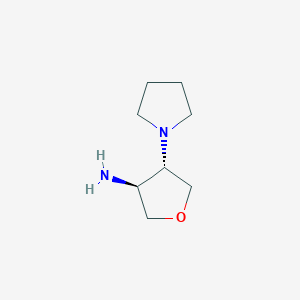
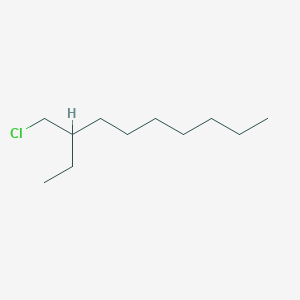
![3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid](/img/structure/B13636709.png)
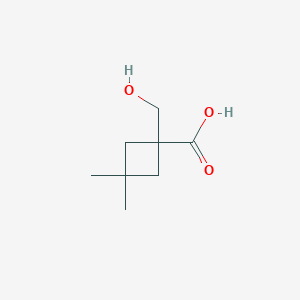
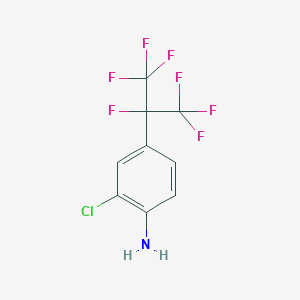
![5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13636727.png)

